
2-(2-Iodophenyl)pyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Iodophenyl)pyrrolidinehydrochloride is a chemical compound with the molecular formula C10H12IN·HCl. It is a derivative of pyrrolidine, where an iodine atom is attached to the phenyl ring at the second position. This compound is often used in various chemical reactions and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)pyrrolidinehydrochloride typically involves the reaction of 2-iodoaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment helps in optimizing the reaction conditions and improving the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Iodophenyl)pyrrolidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolidine compounds.
科学研究应用
2-(2-Iodophenyl)pyrrolidinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological processes and interactions.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 2-(2-Iodophenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Bromophenyl)pyrrolidinehydrochloride
- 2-(2-Chlorophenyl)pyrrolidinehydrochloride
- 2-(2-Fluorophenyl)pyrrolidinehydrochloride
Uniqueness
2-(2-Iodophenyl)pyrrolidinehydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and makes it suitable for specific applications that other halogenated derivatives may not be able to achieve.
属性
分子式 |
C10H13ClIN |
|---|---|
分子量 |
309.57 g/mol |
IUPAC 名称 |
2-(2-iodophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H |
InChI 键 |
MPDBCUPTUJOCDN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=CC=CC=C2I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



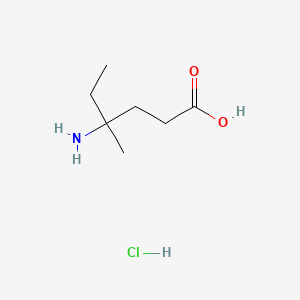

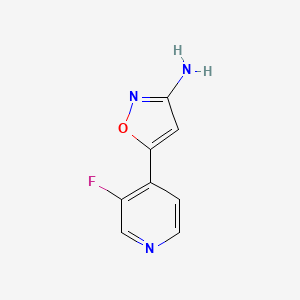
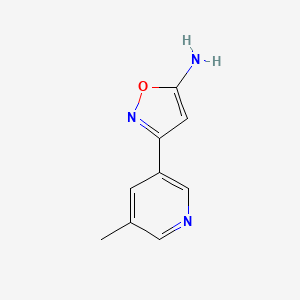
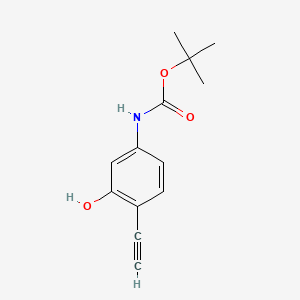
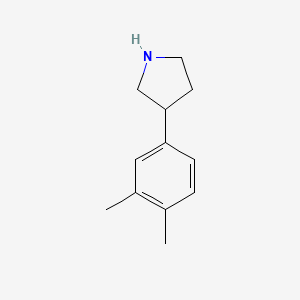
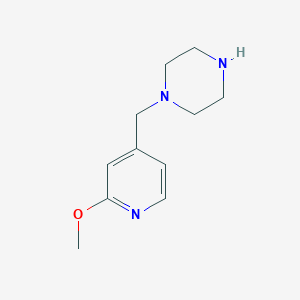
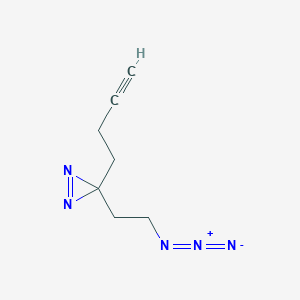


![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)


